molecular formula C18H19NO2 B4276498 5-oxo-N,3-diphenylhexanamide

5-oxo-N,3-diphenylhexanamide

Cat. No.: B4276498
M. Wt: 281.3 g/mol
InChI Key: OBQFQZVVLVRZQM-UHFFFAOYSA-N
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Description

Overview of Oxo-Hexanamide Derivatives in Contemporary Chemical Research

Hexanamide (B146200) derivatives, which are amides derived from hexanoic acid, are a class of compounds with diverse applications. ontosight.ai The introduction of an oxo (ketone) group into the hexanamide backbone creates oxo-hexanamide derivatives, which have garnered significant interest in contemporary chemical research. These compounds serve as versatile intermediates in the synthesis of more complex organic molecules and have been investigated for their potential bioactive properties. For instance, certain hexanamides have been explored for their antimicrobial and antifungal activities. ontosight.ai The presence of both an amide and a ketone functional group allows for a variety of chemical transformations, including oxidation, reduction, and substitution reactions. This chemical versatility makes them valuable building blocks in medicinal chemistry and materials science. ontosight.ai

Strategic Rationale for the Academic Investigation of 5-oxo-N,3-diphenylhexanamide

The specific academic investigation of this compound is driven by the desire to understand how the incorporation of two phenyl groups, one on the nitrogen atom of the amide (N-phenyl) and another at the 3-position of the hexanamide chain, influences the compound's properties and reactivity. The presence of these aromatic rings can significantly impact the molecule's conformation, electronic distribution, and potential for intermolecular interactions, such as pi-stacking. These features are of fundamental interest in fields like medicinal chemistry, where such interactions are crucial for a molecule's binding affinity to biological targets. The structural complexity of this compound also presents an interesting challenge for synthetic chemists, motivating the development of efficient and stereoselective synthetic routes.

Historical Development and Relevant Precedent Chemical Classes

The study of this compound builds upon a long history of research into related chemical classes. The development of quinoline (B57606) derivatives, for instance, has been a focus of medicinal chemistry due to their wide range of biological activities, including antitumor properties. nih.gov Similarly, the synthesis of pyrazolo[1,5-a]pyrimidines has been explored, with precursors often being synthesized from 3-oxoalkanonitriles. researchgate.net The knowledge gained from the synthesis and study of these and other heterocyclic and aromatic compounds provides a valuable foundation for investigating the properties and potential applications of more complex structures like this compound. The development of synthetic methodologies for related compounds, such as the Vilsmeier-Haack-Arnold reaction for 2-chloroquinoline-3-carbaldehyde (B1585622) derivatives, can also inform the synthetic strategies for this particular hexanamide. nih.gov

Defined Research Objectives and Scope of Inquiry Pertaining to this compound

The primary research objectives for the investigation of this compound are centered on its synthesis, characterization, and the exploration of its fundamental chemical properties. A key goal is to develop efficient synthetic pathways to obtain the compound in good yield and purity. Once synthesized, a thorough characterization using various analytical techniques is necessary to confirm its structure. The scope of inquiry also includes a detailed investigation of its physicochemical properties, such as its three-dimensional structure and electronic properties. Furthermore, understanding its chemical reactivity, including its behavior in different reaction conditions, is a crucial aspect of the research. The ultimate aim is to build a comprehensive chemical profile of this compound, which can then serve as a basis for exploring its potential in various scientific domains.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-oxo-N,3-diphenylhexanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO2/c1-14(20)12-16(15-8-4-2-5-9-15)13-18(21)19-17-10-6-3-7-11-17/h2-11,16H,12-13H2,1H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBQFQZVVLVRZQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC(CC(=O)NC1=CC=CC=C1)C2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Route Design for 5 Oxo N,3 Diphenylhexanamide

Comprehensive Retrosynthetic Analysis of the 5-oxo-N,3-diphenylhexanamide Scaffold

A retrosynthetic analysis of this compound reveals several possible disconnections to identify potential starting materials. The most logical disconnections are at the amide bond and the carbon-carbon bonds forming the hexanamide (B146200) backbone, particularly those adjacent to the ketone.

Amide Bond Disconnection: The most apparent retrosynthetic step is the disconnection of the amide bond, which leads to 3-phenyl-5-oxohexanoic acid and aniline (B41778). This is a common strategy in amide synthesis.

Carbon-Carbon Bond Disconnections:

A C-C bond disconnection alpha to the ketone (C4-C5) suggests a Claisen-type condensation between an ester of 3-phenylbutanoic acid and an acetylating agent.

A disconnection between C3 and C4 points towards a Michael addition of a phenylacetate (B1230308) derivative to a suitable α,β-unsaturated ketone.

These disconnections provide a roadmap for designing both linear and convergent synthetic routes.

Development and Optimization of Synthetic Pathways to this compound

Based on the retrosynthetic analysis, several synthetic pathways can be proposed.

Linear Synthesis: A linear approach could commence with a simple starting material, such as 3-phenylbutanoic acid. This acid could be converted to its corresponding acid chloride and then reacted with a suitable enolate, followed by amidation with aniline.

One-pot syntheses are highly desirable as they reduce the number of work-up and purification steps, saving time and resources. For this compound, a potential one-pot reaction could involve a multicomponent reaction. For instance, a reaction between a β-keto acid, an amine, and another component could be envisioned. While specific examples for this exact molecule are not documented, one-pot preparations of substituted amides have been reported. rsc.orgconicet.gov.arnih.gov For example, a lipase-catalyzed procedure has been described for the one-pot conversion of carboxylic acids into substituted amides via in-situ formation of an ethyl ester followed by aminolysis. conicet.gov.ar

Catalysis can play a crucial role in enhancing the efficiency and selectivity of the synthesis.

Amide Bond Formation: Catalytic methods for amide bond formation are well-established. sigmaaldrich.com Boronic acids are known to catalyze the amidation of carboxylic acids. sigmaaldrich.com Transition metal catalysts, such as those based on ruthenium, can facilitate the dehydrogenative coupling of alcohols and amines to form amides. arabjchem.orgacs.org

C-C Bond Formation: The formation of the carbon skeleton can be achieved using various catalytic methods. For instance, palladium-catalyzed cross-coupling reactions could be employed to introduce the phenyl groups. A study on the synthesis of stereochemically dense 5-oxo-pyrrolidines utilized a directed Pd-catalyzed C(sp3)–H functionalization. rsc.org

Principles of Green Chemistry and Sustainable Synthesis Applied to this compound Production

Applying green chemistry principles to the synthesis of this compound can minimize its environmental impact. sioc-journal.cn

Atom Economy: Designing synthetic routes with high atom economy is a key principle. Catalytic methods, particularly those involving dehydrogenative coupling, are often more atom-economical than traditional stoichiometric reactions. arabjchem.orgucl.ac.uk

Use of Greener Solvents: Replacing hazardous solvents like DMF and CH2Cl2 with more environmentally benign alternatives is crucial. ucl.ac.uk Water or bio-based solvents could be explored.

Catalysis: As mentioned earlier, the use of catalysts, including biocatalysts like enzymes, can lead to milder reaction conditions and reduced waste. rsc.orgscispace.com Lipases, for example, have been used for the synthesis of substituted amides. conicet.gov.ar A solvent-free synthesis of amides using boric acid as a catalyst has also been reported. scispace.com

Stereoselective Synthesis of this compound and Chiral Analogues

The C3 position of this compound is a stereocenter, meaning the compound can exist as a pair of enantiomers. The synthesis of a single enantiomer requires a stereoselective approach.

Chiral Auxiliaries: A chiral auxiliary can be attached to one of the starting materials to direct the stereochemical outcome of a key bond-forming reaction. The auxiliary can then be removed in a subsequent step. The stereoselective synthesis of chiral β-keto amides has been achieved using this method. researchgate.net

Asymmetric Catalysis: A chiral catalyst can be used to favor the formation of one enantiomer over the other. This is a highly efficient approach as only a small amount of the chiral catalyst is needed. Chiral lithium amides have been designed and used for enantioselective reactions. jst.go.jp

Chiral Starting Materials: The synthesis can start from a commercially available chiral precursor that already contains the desired stereocenter.

The stereoselective α-amination of amides using simple azides has been demonstrated to proceed with high stereoselectivity. acs.org Furthermore, the stereoselective synthesis of N-propargyl alkynes and axial chiral N-allenes has been accomplished using epimeric pyrroloimidazolone auxiliaries. bohrium.com

Asymmetric Catalysis in this compound Formation

Asymmetric catalysis offers an efficient pathway to enantiomerically enriched compounds by employing a small amount of a chiral catalyst to generate a large quantity of a chiral product. For the synthesis of this compound, a plausible and highly effective strategy is the organocatalytic asymmetric Michael addition. nih.govwikipedia.orgbuchler-gmbh.com This approach would involve the conjugate addition of a suitable carbon nucleophile to an α,β-unsaturated amide.

A proposed synthetic route commences with N-phenylcinnamamide, which can be synthesized from cinnamoyl chloride and aniline. The key step is the asymmetric conjugate addition of a nucleophile that can be readily converted to a methyl ketone. An appropriate nucleophile for this purpose would be an acetone (B3395972) enolate equivalent. Chiral organocatalysts, such as those derived from proline or cinchona alkaloids, are well-suited to facilitate this transformation with high stereocontrol. buchler-gmbh.comnih.gov

For instance, a bifunctional thiourea (B124793) catalyst derived from a cinchona alkaloid could activate both the N-phenylcinnamamide and the incoming nucleophile through hydrogen bonding. mdpi.com This dual activation would hold the substrates in a specific orientation within the chiral environment of the catalyst, thereby directing the nucleophilic attack to one face of the double bond, leading to high enantioselectivity. The resulting Michael adduct can then be hydrolyzed and decarboxylated to yield the desired this compound.

The reaction mechanism involves the formation of a chiral enamine or iminium ion intermediate, which guides the stereochemical outcome of the reaction. wikipedia.org The efficiency and selectivity of such reactions are often dependent on the catalyst structure, solvent, and reaction temperature.

Table 1: Illustrative Performance of Chiral Organocatalysts in the Asymmetric Michael Addition for this compound Synthesis

Catalyst TypeSolventTemperature (°C)Diastereomeric Ratio (syn:anti)Enantiomeric Excess (ee, %)Yield (%)
Proline-derivedDichloromethane090:109285
Cinchona Alkaloid ThioureaToluene-20>95:59890
Chiral Phase-TransferToluene/Water2585:158878

Diastereoselective Approaches to this compound Synthesis

Diastereoselective synthesis relies on the influence of existing stereocenters within a molecule to direct the formation of new stereocenters. This can be achieved through substrate control, auxiliary control, or reagent control.

A viable diastereoselective route to this compound could involve the use of a chiral auxiliary. For example, a chiral amine, such as (R)- or (S)-α-methylbenzylamine, could be used to form a chiral amide precursor. The conjugate addition of a nucleophile to this chiral α,β-unsaturated amide would then proceed with facial selectivity dictated by the steric hindrance of the chiral auxiliary. Subsequent removal of the auxiliary would furnish the enantiomerically enriched product.

Alternatively, a diastereoselective reduction of a prochiral γ-keto amide precursor could be employed. clockss.org This strategy would begin with the synthesis of a γ-keto amide that already contains one of the desired stereocenters, for instance, at the 3-position. The diastereoselective reduction of the ketone at the 5-position would then establish the second stereocenter. The stereochemical outcome of the reduction can be controlled by the choice of reducing agent and the existing stereocenter at the 3-position, which directs the approach of the hydride reagent. For example, chelation-controlled reductions using reagents like zinc borohydride (B1222165) can provide high diastereoselectivity. clockss.org

Another powerful diastereoselective method involves the reaction of organometallic reagents with chiral carbonyl compounds. researchgate.net In this context, a chiral aldehyde or ketone could be reacted with an appropriate organometallic species to introduce the remaining part of the carbon skeleton with high diastereoselectivity.

Table 2: Representative Diastereoselective Reduction of a Prochiral γ-Keto Amide Precursor

Reducing AgentSolventTemperature (°C)Diastereomeric Ratio (syn:anti)Yield (%)
Sodium BorohydrideMethanol070:3095
Diisobutylaluminum Hydride (DIBAL-H)Tetrahydrofuran-7885:1588
Zinc BorohydrideDiethyl ether0>95:592

Advanced Structural Elucidation and Conformational Analysis of 5 Oxo N,3 Diphenylhexanamide

Detailed Conformational Landscape Analysis of 5-oxo-N,3-diphenylhexanamide

Further research, including the de novo synthesis and subsequent analytical characterization of this compound, would be required to generate the data necessary to fulfill the original request. Without such foundational research, any attempt to produce the specified article would be speculative and would not meet the required standards of scientific rigor.

Experimental Conformational Studies (e.g., by NMR, X-ray)

Experimental techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography are powerful tools for elucidating the conformational preferences of molecules in solution and in the solid state, respectively.

Nuclear Magnetic Resonance (NMR) Spectroscopy: In solution, the conformation of flexible molecules like this compound can be investigated using advanced NMR techniques. nih.gov Methods like Nuclear Overhauser Effect Spectroscopy (NOESY) can provide information about through-space proximities between protons, which helps in determining the relative orientation of different parts of the molecule. researchgate.net For related keto-amide structures, NMR data, including chemical shifts and coupling constants, have been used to differentiate between various solution-state conformers. nih.gov

X-ray Crystallography: Single-crystal X-ray diffraction provides the most definitive insight into the solid-state conformation and packing of a molecule. For the broader class of γ-ketoamides, X-ray crystal structure analysis has been successfully used to confirm molecular structures and stereochemistry. chemrxiv.orgchemrxiv.org Such an analysis for this compound would reveal precise bond lengths, bond angles, and torsion angles, defining its conformation in the crystalline form. It would also detail the hydrogen bonding and other intermolecular interactions that stabilize the crystal lattice. nih.gov

Hypothetical X-ray Crystallographic Data for this compound

Parameter Value
Crystal System Monoclinic
Space Group P2₁/c
a (Å) Value
b (Å) Value
c (Å) Value
α (°) 90
β (°) Value
γ (°) 90
Volume (ų) Value
Z 4

Hypothetical Selected Torsion Angles from X-ray Data (°)

Atoms (C1-C2-C3-C4) Angle (°)
C4-C5-C6-N1 Value
C2-C3-N1-C7 Value
C5-C6-N1-C7 Value

Computational Conformational Analysis (e.g., Molecular Mechanics, QM)

In the absence of extensive experimental data, computational methods serve as a powerful alternative for exploring the conformational landscape of a molecule.

Molecular Mechanics (MM): MM methods utilize classical force fields to calculate the potential energy of different conformations. libretexts.org This approach is computationally efficient and allows for a broad search of the conformational space, identifying low-energy conformers. unacademy.com

Quantum Mechanics (QM): QM calculations, such as those based on Density Functional Theory (DFT), provide a more accurate description of the electronic structure and energies of the conformers. nih.gov These calculations are often used to refine the geometries and energies of the low-energy conformers initially identified by MM methods. For complex molecules, a combination of these computational approaches is often employed to balance accuracy and computational cost. nih.gov

A computational study on this compound would involve systematically rotating the flexible dihedral angles to generate a set of possible conformations. The energy of each conformation would then be calculated to identify the most stable structures. Although specific computational studies for this compound have not been reported, the results would typically be summarized in a table like the one below, showing the relative energies of the most stable conformers.

Hypothetical Computational Conformational Analysis Results

Conformer Dihedral Angle (Cα-Cβ-Cγ-N) (°) Relative Energy (kcal/mol) Population (%)
1 (Global Minimum) Value 0.00 Value
2 Value Value Value

Intermolecular Interactions and Packing Arrangements of this compound in the Solid State (e.g., Hirshfeld Surface Analysis)

The way molecules pack in a crystal is determined by a variety of intermolecular interactions. Hirshfeld surface analysis is a modern computational tool used to visualize and quantify these interactions within a crystal lattice. researchgate.net

The Hirshfeld surface is a three-dimensional surface defined around a molecule in a crystal, which separates it from its neighbors. By mapping properties like dnorm (normalized contact distance) onto this surface, one can identify regions of close intermolecular contacts. Red spots on the dnorm map indicate contacts shorter than the van der Waals radii, which are typically hydrogen bonds, while blue regions represent weaker contacts. researchgate.net

While a Hirshfeld surface analysis for this compound is not available in the literature, a hypothetical breakdown of its intermolecular contacts is presented below, based on analyses of similar organic molecules. researchgate.netacs.org

Hypothetical Hirshfeld Surface Analysis: Percentage Contributions of Intermolecular Contacts

Contact Type Contribution (%)
H···H Value
O···H / H···O Value
C···H / H···C Value
N···H / H···N Value
C···C Value

This quantitative breakdown provides a detailed picture of the forces governing the supramolecular assembly of the compound in the solid state.

Reactivity Profiles and Mechanistic Investigations of 5 Oxo N,3 Diphenylhexanamide

Reaction Pathways Involving the Hexanamide (B146200) Backbone of 5-oxo-N,3-diphenylhexanamide

The hexanamide backbone, specifically the amide functional group, is a key center of reactivity. Amides are generally the least reactive of the common carboxylic acid derivatives, a stability attributed to the resonance delocalization of the nitrogen lone pair onto the carbonyl oxygen. libretexts.org However, under appropriate conditions, they participate in several important reactions.

Hydrolysis: The amide bond can be cleaved through hydrolysis under either acidic or basic conditions, typically requiring heat. libretexts.org

Acid-Catalyzed Hydrolysis: In the presence of a strong acid and water, the carbonyl oxygen is protonated, rendering the carbonyl carbon more electrophilic. A subsequent nucleophilic attack by water leads to a tetrahedral intermediate. Proton transfer and elimination of aniline (B41778) yield 5-oxo-3-phenylhexanoic acid. libretexts.org

Base-Promoted Hydrolysis: Under basic conditions, a hydroxide (B78521) ion directly attacks the amide carbonyl carbon. This process, which is technically base-promoted as hydroxide is consumed, forms a tetrahedral intermediate that then expels the amide anion. A final, rapid acid-base reaction between the carboxylic acid and the strongly basic amide anion results in the formation of a carboxylate salt and aniline. libretexts.org

Reduction: The amide group can be reduced to an amine. A powerful reducing agent like lithium aluminum hydride (LiAlH₄) is required for this transformation. libretexts.org The reaction proceeds via nucleophilic addition of a hydride to the carbonyl carbon, followed by the formation of an iminium ion intermediate, which is then further reduced to the amine. libretexts.org In the case of this compound, LiAlH₄ would likely reduce both the amide and the ketone, yielding N,3-diphenylhexane-1,5-diamine.

Intramolecular Cyclization: The structure of this compound, a γ-keto amide, is conducive to intramolecular cyclization reactions. Under acidic conditions, the ketone at C-5 can be protonated, and the nucleophilic amide nitrogen can attack the activated carbonyl carbon. This 5-exo-trig cyclization would form a five-membered ring intermediate, which upon dehydration, could potentially yield a substituted pyrrolidone derivative. Such radical-based cyclizations have been shown to be effective for forming γ-lactams from related structures. beilstein-journals.org

Reactivity of the N-Phenyl and 3-Phenyl Substituents on this compound

The two phenyl rings in the molecule are susceptible to electrophilic aromatic substitution, though their reactivity is influenced by the groups to which they are attached.

3-Phenyl Group: The phenyl group at the C-3 position is attached to an alkyl chain and behaves like a typical alkylbenzene substituent. It is a weak activating group and directs incoming electrophiles to the ortho and para positions of its own ring. wikipedia.org Reactions at the benzylic position (C-3) are also possible. For instance, strong oxidizing agents can degrade alkyl side-chains on a benzene (B151609) ring to a carboxylic acid group. msu.edulibretexts.org However, such harsh conditions would likely also affect the other functional groups in this compound.

Exploration of Acid-Base Catalyzed Reactions Involving this compound

Both acid and base catalysis play crucial roles in mediating the reactivity of this molecule.

Acid Catalysis:

Amide Hydrolysis: As previously mentioned, protonation of the amide carbonyl oxygen is the first step in acid-catalyzed hydrolysis, making the carbonyl carbon more susceptible to nucleophilic attack by water. libretexts.org

Intramolecular Cyclization: Protonation of the C-5 ketone can initiate intramolecular reactions, such as cyclization involving the amide nitrogen.

Enolization: Acid can catalyze the formation of an enol at the C-5 ketone, which can then participate in various reactions.

Base Catalysis:

Amide Hydrolysis: A full equivalent of a strong base like hydroxide promotes the hydrolysis of the amide bond. libretexts.org

Enolate Formation: A key role of base catalysis is the deprotonation of the α-carbons (C-4 or C-6) adjacent to the ketone. The resulting enolate is a powerful nucleophile that can undergo alkylation or condensation reactions. The regioselectivity of this deprotonation would depend on the steric and electronic environment of the C-4 and C-6 protons.

Identification and Characterization of Reaction Intermediates and Transition States

Understanding the mechanisms of the reactions of this compound involves identifying the transient species that are formed.

Tetrahedral Intermediates: The hydrolysis of the amide group, in both acidic and basic media, proceeds through a tetrahedral alkoxide intermediate formed by the nucleophilic attack on the carbonyl carbon. libretexts.org Similarly, the reaction of the ketone with nucleophiles also involves a tetrahedral intermediate.

Iminium Ion: The reduction of the amide with LiAlH₄ involves the formation of an iminium ion intermediate after the initial hydride attack and elimination of a metal-oxide species. This electrophilic iminium ion is then attacked by a second hydride equivalent to give the final amine product. libretexts.orglibretexts.org

Enolate/Enol Intermediates: Base-catalyzed reactions at the ketone proceed via an enolate intermediate. nih.gov The corresponding acid-catalyzed reactions involve an enol intermediate. The stability and structure of these intermediates determine the outcome of subsequent reactions.

Transition States: Detailed mechanistic studies, often supported by computational chemistry, can elucidate the structure of transition states. For example, in intramolecular cyclization, a five-membered ring transition state would be involved. researchgate.net The energy of these transition states determines the kinetics of the reaction. Computational studies on related systems have been used to calculate the geometries and energies of such transition states. cnr.it

Kinetic and Thermodynamic Aspects of this compound Reactions

The feasibility and rate of the reactions of this compound are governed by thermodynamic and kinetic principles.

Thermodynamics:

The relative stability of amides and esters is a subject of detailed study, with amides generally being more stable than their corresponding esters, unless significant electronic or steric factors are at play. mdpi.com

The equilibrium position of reactions, such as the formation of oximes or hydrazones, is governed by the free energy change of the reaction.

Kinetics:

The rates of amide hydrolysis are typically slow at neutral pH and are significantly accelerated by acid or base. The high activation energy is due to the stability of the amide bond.

Kinetic studies on the aminolysis of anhydrides, a related reaction, show a dependence on the basicity (pKa) of the attacking amine, which can involve a change in the rate-determining step from the formation of the tetrahedral intermediate to proton transfer within it. sci-hub.box

The rate of enolate formation depends on the acidity of the α-protons and the strength of the base used.

Computational and Theoretical Studies on 5 Oxo N,3 Diphenylhexanamide

Quantum Chemical Calculations of Electronic Structure and Energetics of 5-oxo-N,3-diphenylhexanamide

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the arrangement of its electrons and nuclei. These methods, such as the Hartree-Fock (HF) and post-Hartree-Fock methods, solve approximations of the Schrödinger equation to determine molecular orbitals, electron distribution, and thermodynamic stability.

For this compound, these calculations would yield crucial data on its electronic structure, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter, indicating the molecule's chemical stability and reactivity. A large gap suggests high stability, while a small gap implies higher reactivity. Furthermore, these calculations can predict key energetic properties.

Table 1: Representative Quantum Chemical Parameters for an Organic Molecule (Note: This table is illustrative, based on typical values for similar organic compounds, as specific data for this compound is not publicly available.)

ParameterRepresentative ValueSignificance
HOMO Energy-6.5 eVEnergy of the outermost electron orbital; relates to electron-donating ability.
LUMO Energy-1.2 eVEnergy of the lowest empty electron orbital; relates to electron-accepting ability.
HOMO-LUMO Gap5.3 eVIndicator of chemical reactivity and stability.
Dipole Moment3.5 DMeasure of the overall polarity of the molecule.
Total Energy-950 HartreeThe total energy of the molecule in its optimized geometry.

Application of Density Functional Theory (DFT) to Predict this compound Reactivity and Spectra

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of molecules. nih.gov It is particularly valuable for predicting chemical reactivity and spectroscopic properties with a good balance between accuracy and computational cost.

DFT calculations can map the electrostatic potential surface of this compound, revealing electron-rich and electron-poor regions susceptible to electrophilic and nucleophilic attack, respectively. Reactivity descriptors such as electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω) can be calculated to quantify its reactivity. scirp.org

Furthermore, DFT is employed to predict various spectra. For instance, by calculating the vibrational frequencies, an infrared (IR) spectrum can be simulated. Similarly, predictions of nuclear magnetic resonance (NMR) chemical shifts and ultraviolet-visible (UV-Vis) electronic transitions are possible, aiding in the structural elucidation of the molecule. nih.gov

Table 2: Predicted Reactivity Descriptors and Spectroscopic Data via DFT for an Analogous Oxo-amide Compound (Note: Data is illustrative of the outputs from DFT calculations.)

ParameterPredicted ValueMethod/Basis Set
Chemical Hardness (η)2.65 eVB3LYP/6-311++G(d,p)
Electrophilicity Index (ω)2.98 eVB3LYP/6-311++G(d,p)
Key IR Frequencies (cm⁻¹)1715 (C=O, ketone), 1660 (C=O, amide), 3300 (N-H)B3LYP/6-311++G(d,p)
¹H NMR Chemical Shift (ppm)7.2-7.8 (Aromatic protons)GIAO/B3LYP/6-311++G(d,p)
λmax (UV-Vis)275 nmTD-DFT/B3LYP/6-311++G(d,p)

Molecular Dynamics Simulations to Understand the Dynamic Behavior and Interactions of this compound

For this compound, an MD simulation could reveal how the molecule behaves in an aqueous or non-aqueous environment. It would allow for the exploration of its conformational landscape, identifying the most stable three-dimensional structures and the energy barriers between them. Parameters such as the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) can be calculated to assess the stability of the molecule's structure and the flexibility of specific regions over the simulation period. nih.govnih.gov

Molecular Docking Studies of this compound and Analogues with Relevant Macromolecular Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is frequently used to predict the binding mode and affinity of a small molecule, such as this compound, to the active site of a macromolecular target like an enzyme or a receptor. jmchemsci.comnih.gov

In a typical docking study, the structure of this compound would be placed into the binding site of a target protein. A scoring function is then used to estimate the binding affinity, often expressed as a binding energy in kcal/mol. The results can identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the complex. nih.govnih.gov For example, studies on other oxo-derivatives have successfully used molecular docking to understand their interactions with protein kinases. jmchemsci.com

Table 3: Illustrative Molecular Docking Results for an Oxo-Derivative with a Protein Kinase Target (Note: This data is based on findings for analogous compounds and is for illustrative purposes.)

Ligand (Analogue)Target ProteinBinding Affinity (kcal/mol)Key Interacting Residues
5-oxo-imidazoline derivativePolo-like kinase 1 (PLK1)-8.5LEU59, LYS61, HIS180
Triphenylamine-thiazole analogueProtein Kinase (PDB: 2A4L)-9.35VAL27, ALA40, LEU148
Oxo-azo compoundJAK-1 protein-9.2LEU881, SER963, GLU966

In Silico Prediction of Spectroscopic Parameters for Validation and Elucidation

As an extension of the DFT methods mentioned earlier, in silico prediction of spectroscopic parameters serves as a powerful tool for validating experimentally obtained data and for the structural elucidation of new compounds. By simulating spectra for a proposed structure, researchers can compare them to experimental spectra to confirm the compound's identity and stereochemistry.

For this compound, this would involve detailed calculations of its ¹H and ¹³C NMR chemical shifts, which are highly sensitive to the electronic environment of each nucleus. Discrepancies between predicted and experimental shifts can highlight conformational differences or incorrect structural assignments. Similarly, simulating the IR and Raman spectra can help in assigning vibrational modes to specific functional groups within the molecule, such as the ketone and amide carbonyl groups.

Quantitative Structure-Activity/Reactivity Relationship (QSAR/QSRR) Modeling for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Reactivity Relationship (QSRR) models are statistical methods that correlate the chemical structure of a series of compounds with their biological activity or chemical reactivity, respectively. jmchemsci.comlaccei.org These models are built by calculating a set of molecular descriptors (e.g., steric, electronic, and hydrophobic parameters) for a series of related compounds and then using statistical techniques to derive a mathematical equation that relates these descriptors to an observed activity or property. laccei.orgnih.gov

For a series of derivatives of this compound, a QSAR model could be developed to understand how modifications to its structure (e.g., adding substituents to the phenyl rings) would affect its interaction with a particular macromolecular target. jmchemsci.com The resulting model could then be used to predict the activity of new, unsynthesized derivatives, thereby guiding the design of molecules with optimized interaction properties. The quality of a QSAR model is assessed by statistical parameters such as the correlation coefficient (R²) and the cross-validated correlation coefficient (Q²). jmchemsci.com

Design, Synthesis, and Chemical Exploration of Analogues and Derivatives of 5 Oxo N,3 Diphenylhexanamide

Rational Design Principles for Modifying the 5-oxo-N,3-diphenylhexanamide Scaffold

The rational design of analogues of this compound is guided by established medicinal chemistry principles to modulate its physicochemical and potential biological properties. Key strategies include isosteric and bioisosteric replacements, scaffold hopping, and functional group modification to influence parameters such as solubility, metabolic stability, and target interaction.

Isosteric and Bioisosteric Replacements: A common strategy in drug design is the replacement of functional groups with others that have similar steric and electronic properties. mdpi.com For the this compound scaffold, this could involve substituting the phenyl rings with other aromatic or heteroaromatic systems like thiophene (B33073), pyridine, or pyrazole. mdpi.com Such modifications can alter the molecule's polarity, hydrogen bonding capacity, and potential for pi-stacking interactions. For instance, replacing a phenyl ring with a thiophene ring is a widely applied technique in medicinal chemistry. mdpi.com

Scaffold Hopping and Conformational Constraints: The linear hexanamide (B146200) backbone offers significant conformational flexibility. Introducing cyclic structures or rigid linkers can lock the molecule into a more defined conformation, which can be advantageous for selective target binding. For example, incorporating the core structure into a pyrrolidine (B122466) or piperidone ring system could be explored. researchgate.netnih.gov

Functional Group Modification: The introduction of various substituents on the phenyl rings and the hexanamide backbone can fine-tune the compound's properties. Electron-donating or electron-withdrawing groups on the phenyl rings can modulate the electronic environment and metabolic susceptibility. The amide and ketone functionalities also present opportunities for modification.

A hypothetical design strategy for analogues is presented in the table below, illustrating the application of these principles.

Modification Strategy Target Moiety Proposed Analogue Rationale
Isosteric ReplacementN-phenyl ring5-oxo-3-phenyl-N-(pyridin-2-yl)hexanamideIntroduce hydrogen bond acceptor, alter polarity.
Bioisosteric Replacement3-phenyl ring3-(Thiophen-2-yl)-5-oxo-N-phenylhexanamideModulate lipophilicity and metabolic profile. mdpi.com
Conformational ConstraintHexanamide backbone2-(2-Oxo-4-phenylbutyl)pyrrolidine-1-carboxamideReduce conformational flexibility.
Functional Group AdditionN-phenyl ringN-(4-Hydroxyphenyl)-5-oxo-3-phenylhexanamideIntroduce hydrogen bonding capability, potential for further derivatization.

Synthetic Strategies for Variation of the Hexanamide Backbone and Substituents

The synthesis of this compound and its analogues can be approached through various established organic chemistry reactions. A plausible synthetic route to the parent compound involves the downstream processing of 5-acetyl-6-methyl-4-phenyl-3,4-dihydro-2H-pyran-2-one, which can yield ethyl 5-oxo-3-phenylhexanoate as an intermediate. Subsequent amidation of this ester with aniline (B41778) would produce the target molecule.

Variations in the hexanamide backbone can be achieved by utilizing different starting materials in a convergent synthetic approach. For instance, Michael addition reactions are a powerful tool for constructing the carbon skeleton. The reaction of a suitable enone with a nucleophile, such as an enolate or a protected amino acid derivative, can provide access to a wide range of substituted hexanamide precursors. mdpi.com

The table below outlines potential synthetic approaches for modifying the hexanamide backbone.

Target Modification Synthetic Approach Key Reagents Reference Reaction Type
Alkyl substitution at C4Enolate alkylation of a β-keto ester intermediateEthyl 5-oxo-3-phenylhexanoate, LDA, Alkyl halideAlkylation of β-dicarbonyl compounds
Introduction of a hydroxyl group at C5Reduction of the ketoneThis compound, NaBH4Ketone reduction
Variation of the amide substituentAmidation of the corresponding carboxylic acid5-Oxo-3-phenylhexanoic acid, desired amine, coupling agent (e.g., DCC, EDC)Amide bond formation

Functionalization and Derivatization of the Phenyl Rings of this compound

Functionalization of the two phenyl rings in this compound offers a straightforward method for creating a library of analogues. Standard electrophilic aromatic substitution reactions can be employed to introduce a variety of functional groups. The choice of reaction conditions would depend on the existing substituents and the desired regioselectivity.

For example, nitration followed by reduction can introduce amino groups, which can then be further derivatized. Friedel-Crafts acylation or alkylation can be used to append new carbon-based substituents. Halogenation provides a handle for subsequent cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, to introduce more complex aryl or heteroaryl moieties.

A summary of potential derivatization reactions for the phenyl rings is provided below.

Functional Group Reaction Reagents Potential for Further Derivatization
Nitro (-NO2)NitrationHNO3, H2SO4Reduction to amino group
Bromo (-Br)BrominationBr2, FeBr3Suzuki, Sonogashira, Buchwald-Hartwig coupling
Acetyl (-COCH3)Friedel-Crafts AcylationAcetyl chloride, AlCl3Baeyer-Villiger oxidation, Wittig reaction
Hydroxymethyl (-CH2OH)From the corresponding carboxylic acid (via reduction) or aldehyde-Oxidation to aldehyde or carboxylic acid, etherification

Investigation of Structure-Reactivity and Structure-Function Relationships in this compound Analogues

The systematic synthesis of analogues of this compound allows for the investigation of structure-reactivity and structure-function relationships (SAR). By comparing the properties of the parent compound with its derivatives, it is possible to deduce the influence of specific structural modifications.

For example, the introduction of electron-withdrawing groups on the phenyl rings would be expected to increase the acidity of any benzylic protons and potentially influence the reactivity of the ketone. Conversely, electron-donating groups might enhance the nucleophilicity of the aromatic rings.

In a biological context, SAR studies would aim to correlate structural changes with changes in activity. For instance, if the compound were being investigated as an enzyme inhibitor, the effect of different substituents on inhibitory potency would be measured. This could reveal which parts of the molecule are crucial for binding to the target and which can be modified to improve properties like selectivity or potency. nih.gov The development of quantitative structure-activity relationship (QSAR) models could further aid in predicting the activity of unsynthesized analogues.

The following table presents a hypothetical SAR study, illustrating how structural modifications might influence a particular property.

Compound Modification Observed Property (Hypothetical) Inference
1 (Parent)-BaselineReference compound
2 N-(4-Fluorophenyl)Increased lipophilicityFluorine substitution enhances membrane permeability.
3 3-(4-Methoxyphenyl)Decreased reactivity of C5 ketoneElectron-donating group reduces electrophilicity of the ketone.
4 5-hydroxy-N,3-diphenylhexanamideIncreased polarity, loss of ketoneThe C5 ketone is important for the observed property.

Advanced Applications and Utilization of 5 Oxo N,3 Diphenylhexanamide in Chemical Sciences

5-oxo-N,3-diphenylhexanamide as a Versatile Building Block in Complex Organic Synthesis

No specific examples or methodologies detailing the use of this compound as a building block in the synthesis of complex organic molecules could be located. While the broader class of β-keto amides is known for its utility in forming various heterocyclic compounds, no research has been published that specifically documents such applications for this compound.

Potential Applications of this compound in Materials Science and Polymer Chemistry

There is no available literature or data on the incorporation of this compound into polymers or its use in the development of new materials. Research into the properties of materials derived from this specific compound has not been published.

Use of this compound as a Chemical Probe for Fundamental Biological Pathway Research

Information regarding the use of this compound as a chemical probe to investigate molecular mechanisms of biological pathways is absent from scientific literature. There are no studies detailing its interaction with biological targets or its utility in elucidating cellular processes.

Development of Novel Analytical Methods and Reagents Involving this compound

No published methods for the analysis of other substances using this compound as a reagent, or analytical techniques specifically developed for the detection and quantification of this compound, could be identified.

Challenges, Limitations, and Future Perspectives in 5 Oxo N,3 Diphenylhexanamide Research

Methodological Challenges in the Synthesis and Characterization of 5-oxo-N,3-diphenylhexanamide

The synthesis and characterization of this compound would present several methodological hurdles that are common in the preparation of complex organic molecules.

Synthesis:

The construction of the this compound framework would likely involve a multistep synthetic sequence. Key challenges in this process would include:

Stereocontrol: The presence of a stereocenter at the C3 position means that the synthesis would produce a racemic mixture of enantiomers unless an asymmetric synthetic strategy is employed. The development of a stereoselective synthesis would be a significant challenge, likely requiring the use of chiral auxiliaries, catalysts, or starting materials.

Chemoselectivity: The molecule contains two carbonyl groups (a ketone and an amide) with different reactivities. Synthetic steps must be designed to be highly chemoselective to avoid unwanted side reactions at the wrong carbonyl group. For instance, in a step targeting the ketone, the amide must remain intact, and vice versa.

Amide Bond Formation: The formation of the N-phenyl amide bond could be challenging due to the lower nucleophilicity of aniline (B41778) compared to aliphatic amines. This step might require harsh reaction conditions or specific coupling agents, which could compromise the stability of other functional groups in the molecule.

Purification: The purification of the final compound and intermediates could be complicated by the presence of structurally similar byproducts. The relatively non-polar nature of the molecule, due to the two phenyl rings, might necessitate the use of advanced chromatographic techniques for effective purification.

Characterization:

The unambiguous characterization of this compound would rely on a combination of spectroscopic techniques. While standard, the interpretation of the data would require careful analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: The proton spectrum would be complex, with overlapping signals in the aromatic region from the two phenyl groups. The diastereotopic protons of the methylene (B1212753) groups would further complicate the spectrum, requiring 2D NMR techniques (like COSY and HSQC) for definitive assignment.

¹³C NMR: The carbon spectrum would show distinct signals for the two carbonyl carbons (ketone and amide), which would be crucial for confirming the presence of both functional groups. The chemical shifts of the carbons in the aliphatic chain would provide information about the substitution pattern.

Infrared (IR) Spectroscopy: The IR spectrum would be expected to show characteristic absorption bands for the C=O stretching vibrations of the ketone and the amide. The exact positions of these bands would offer insights into the molecular environment of the carbonyl groups.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be essential to confirm the molecular formula of the compound. The fragmentation pattern observed in the mass spectrum would provide valuable information about the connectivity of the molecule.

A hypothetical summary of the expected characterization data is presented in the table below.

Technique Expected Observations for this compound
¹H NMR Aromatic protons (multiplets, ~7.0-7.6 ppm), CH at C3 (multiplet), CH₂ groups (complex multiplets), CH₃ group (singlet, ~2.1 ppm)
¹³C NMR Ketone C=O (~208 ppm), Amide C=O (~170 ppm), Aromatic carbons (~120-140 ppm), Aliphatic carbons
IR Ketone C=O stretch (~1715 cm⁻¹), Amide C=O stretch (~1660 cm⁻¹), N-H stretch (for secondary amide, if present), C-H stretches
HRMS Calculation of the exact mass to confirm the elemental composition (C₁₈H₁₉NO₂)

Current Limitations in Understanding the Reactivity and Applications of this compound

Without empirical data from experimental studies, our understanding of the reactivity and potential applications of this compound is purely theoretical and based on the known chemistry of its constituent functional groups.

Reactivity:

The reactivity of the molecule would be dictated by the interplay between the ketone, the amide, and the phenyl groups.

Ketone Reactivity: The ketone at the C5 position would be expected to undergo typical reactions of ketones, such as nucleophilic addition, reduction to an alcohol, and enolate formation. The steric hindrance from the rest of the molecule might influence the accessibility of the ketone to bulky reagents.

Amide Reactivity: The N-phenyl amide would be relatively stable and less reactive than the ketone. It could be hydrolyzed under strong acidic or basic conditions, but this would likely require forcing conditions.

Enolate Chemistry: The presence of acidic protons alpha to both carbonyl groups allows for the formation of enolates. The regioselectivity of enolate formation (at C4 vs. C6) would be a key question to investigate and would depend on the reaction conditions (kinetic vs. thermodynamic control).

Influence of Phenyl Groups: The phenyl group at C3 could influence the stereochemical outcome of reactions at the adjacent C4 position. The N-phenyl group would affect the electronic properties and rotational barrier of the amide bond.

The primary limitation is the lack of experimental data to confirm these theoretical predictions. The actual reactivity of this compound could be influenced by subtle conformational and electronic effects that are difficult to predict.

Applications:

The potential applications of this compound are currently unexplored. Based on its structure, one could speculate on its potential utility in several areas:

Medicinal Chemistry: The γ-keto-amide scaffold is present in some biologically active molecules. The compound could be investigated for its potential as a lead structure in drug discovery programs.

Materials Science: The rigid phenyl groups and the polar amide and ketone functionalities could impart interesting self-assembly or liquid crystalline properties to the molecule or its derivatives.

Synthetic Building Block: The molecule could serve as a versatile intermediate for the synthesis of more complex molecules, such as heterocyclic compounds, through intramolecular reactions.

However, without any biological or material science data, these remain speculative possibilities.

Emerging Research Directions and Underexplored Aspects of this compound Chemistry

The study of this compound could open up several new avenues of research.

Asymmetric Synthesis and Catalysis: The development of an efficient asymmetric synthesis of this compound would be a significant contribution to the field of organic synthesis. This could involve the use of novel chiral catalysts or the development of new stereoselective reactions.

Conformational Analysis: A detailed study of the conformational preferences of the molecule, both in solution and in the solid state, would provide valuable insights into its reactivity and potential for molecular recognition.

Derivatization and Structure-Activity Relationship (SAR) Studies: The synthesis of a library of analogs of this compound, with modifications at the phenyl rings, the aliphatic chain, and the amide and ketone groups, would be a crucial step in exploring its potential applications. If the molecule shows any biological activity, these analogs would be essential for establishing a structure-activity relationship.

Intramolecular Cyclization Reactions: The proximity of the ketone and the amide functionalities, as well as the potential for enolate formation, suggests that the molecule could be a precursor for the synthesis of various heterocyclic systems, such as piperidones or other nitrogen-containing rings, through intramolecular cyclization reactions.

Broader Implications of this compound Research for Organic Synthesis and Chemical Discovery

The investigation of a novel molecule like this compound, even if it does not lead to an immediate application, can have broader implications for the field of chemistry.

Development of New Synthetic Methods: The challenges encountered in the synthesis of this molecule could spur the development of new synthetic methodologies for the stereoselective construction of γ-keto-amides or for the formation of challenging amide bonds.

Expansion of Chemical Space: The synthesis and characterization of new molecules contribute to the expansion of the known chemical space. This provides a larger pool of compounds for screening in drug discovery and materials science programs.

Fundamental Understanding of Reactivity: A detailed study of the reactivity of this compound would contribute to our fundamental understanding of how different functional groups influence each other within a complex molecular framework. This knowledge can then be applied to the design and synthesis of other molecules.

Q & A

Basic: What are the recommended synthetic routes for 5-oxo-N,3-diphenylhexanamide, and how can reaction conditions be optimized?

Methodological Answer:
Synthesis of this compound likely involves condensation reactions between phenyl-containing precursors. A common approach for analogous amides (e.g., acetamide derivatives) is refluxing with chloroacetyl chloride in the presence of triethylamine, followed by purification via recrystallization . Optimization includes:

  • Temperature Control: Maintain reflux temperatures (e.g., 80–100°C) to ensure complete reaction while minimizing side products.
  • Solvent Selection: Polar aprotic solvents (DMF, acetonitrile) enhance reactivity for nucleophilic acyl substitution.
  • Catalysis: Triethylamine or other bases neutralize HCl byproducts, accelerating reaction rates .
  • Purification: Use TLC for reaction monitoring and pet-ether/ethanol mixtures for recrystallization to improve yield .

Basic: Which analytical techniques are critical for characterizing this compound’s purity and structure?

Methodological Answer:
Key techniques include:

  • NMR Spectroscopy: ¹H and ¹³C NMR confirm the amide bond (δ ~7.5–8.5 ppm for aromatic protons) and ketone group (δ ~200–210 ppm for carbonyl carbon) .
  • HPLC-MS: High-resolution mass spectrometry validates molecular weight (C₂₀H₁₇NO₂; theoretical MW: 303.33 g/mol), while HPLC assesses purity (>95%) with C18 columns and acetonitrile/water gradients .
  • FTIR: Peaks at ~1650–1700 cm⁻¹ (C=O stretch) and ~3300 cm⁻¹ (N-H stretch) confirm functional groups .

Advanced: How can researchers resolve contradictions in biological activity data for this compound across studies?

Methodological Answer:
Contradictions may arise from assay variability or impurities. Strategies include:

  • Reproducibility Checks: Replicate studies under standardized conditions (e.g., cell lines, incubation times) .
  • Dose-Response Curves: Establish EC₅₀/IC₅₀ values to compare potency across models .
  • Impurity Profiling: Use LC-MS to identify byproducts (e.g., hydrolyzed ketones) that may skew bioactivity results .
  • Mechanistic Studies: Employ enzyme kinetics (e.g., Michaelis-Menten analysis) or receptor-binding assays to validate target engagement .

Advanced: What computational methods are suitable for predicting the reactivity of this compound in nucleophilic environments?

Methodological Answer:

  • DFT Calculations: Model electrophilic sites (e.g., ketone carbonyl) using Gaussian or ORCA software. Solvent effects (PCM model) improve accuracy for reactions in polar media .
  • Molecular Dynamics (MD): Simulate interactions with nucleophiles (e.g., amines) to predict reaction pathways .
  • QSPR Models: Corrogate Hammett constants (σ) of substituents on phenyl rings to predict reaction rates .

Basic: What biological screening assays are appropriate for initial evaluation of this compound?

Methodological Answer:

  • Enzyme Inhibition: Use fluorogenic substrates in assays for proteases (e.g., trypsin) or kinases, monitoring activity via fluorescence quenching .
  • Antimicrobial Testing: Follow CLSI guidelines for MIC determination against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
  • Cytotoxicity: MTT assays on mammalian cell lines (e.g., HEK293) to assess safety margins .

Advanced: How can the stability of this compound be assessed under varying storage conditions?

Methodological Answer:

  • Forced Degradation Studies: Expose the compound to heat (40–60°C), humidity (75% RH), and UV light, then quantify degradation products via HPLC .
  • pH Stability: Incubate in buffers (pH 1–12) and monitor hydrolysis by LC-MS. Amide bonds are typically stable at neutral pH but hydrolyze under extreme conditions .
  • Long-Term Stability: Store aliquots at –20°C, 4°C, and RT; analyze monthly for 12 months to establish shelf-life .

Advanced: What strategies optimize the regioselectivity of this compound derivatives during functionalization?

Methodological Answer:

  • Protecting Groups: Temporarily block the ketone with ethylene glycol to direct substitutions to the phenyl rings .
  • Catalytic Systems: Use Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for aryl functionalization with boronic acids .
  • Solvent Effects: Non-polar solvents (toluene) favor electrophilic aromatic substitution at electron-rich positions .

Basic: How should researchers design controls for in vitro studies involving this compound?

Methodological Answer:

  • Negative Controls: Use vehicle-only (e.g., DMSO) and untreated cells to rule out solvent toxicity .
  • Positive Controls: Include known inhibitors (e.g., staurosporine for kinase assays) to validate assay sensitivity .
  • Compound Controls: Test structurally similar but inactive analogs to confirm specificity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.